N-Boc-3-Iodo-L-alanine benzyl ester

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

N-Boc-3-Iodo-L-alanine benzyl ester (CAS 108957-20-6) is a critical, orthogonally protected chiral building block for peptide synthesis. Its Boc-amine and benzyl-ester enable sequential deprotection in SPPS, while the β-iodo handle facilitates late-stage diversification via cross-coupling. Substituting with chloro/bromo analogs or mismatched esters risks racemization, low yields, and synthetic dead-ends. This validated compound ensures reliable access to lanthionine-bridged peptides and diversified peptidomimetics.

Molecular Formula C15H20INO4
Molecular Weight 405.23 g/mol
CAS No. 108957-20-6
Cat. No. B111117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-3-Iodo-L-alanine benzyl ester
CAS108957-20-6
Molecular FormulaC15H20INO4
Molecular Weight405.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CI)C(=O)OCC1=CC=CC=C1
InChIInChI=1S/C15H20INO4/c1-15(2,3)21-14(19)17-12(9-16)13(18)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m0/s1
InChIKeyDDXFSYLOWHQCEK-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-3-Iodo-L-alanine Benzyl Ester: A Protected β-Iodo Amino Acid Building Block for Selective Peptide Synthesis


N-Boc-3-Iodo-L-alanine benzyl ester (CAS 108957-20-6, C₁₅H₂₀INO₄, MW 405.23) is an orthogonally protected, chiral β-iodo-α-amino acid derivative. It features a tert-butoxycarbonyl (Boc) protected amine and a benzyl (Bzl) protected carboxylic acid, with a synthetically versatile iodoalkyl side-chain [1]. This architecture is designed for precise incorporation into peptide sequences, where the iodine atom serves as a chemical handle for late-stage diversification via cross-coupling or nucleophilic substitution, and the orthogonal protecting groups enable sequential deprotection strategies in both solution and solid-phase synthesis .

Why N-Boc-3-Iodo-L-alanine Benzyl Ester Cannot Be Replaced by Common β-Haloalanine Analogs


Substitution with a different β-haloalanine derivative (e.g., chloro, bromo, or alternative ester) or a mismatched protecting group strategy introduces critical risks of reaction failure, racemization, or synthetic dead-ends. The benzyl ester provides orthogonal stability to the Boc group, enabling selective, sequential deprotection during peptide assembly . In contrast, a methyl ester analog (e.g., Boc-β-iodo-Ala-OMe) would be labile under basic conditions and lack the same orthogonal stability profile. The β-iodo moiety offers a distinct reactivity profile for cross-coupling and nucleophilic substitution compared to the less reactive β-chloro or β-bromo analogs [1][2]. Attempting to substitute this specific building block with an in-class alternative, without accounting for its precise reactivity and protecting group architecture, can lead to low yields, epimerization, and ultimately, the failure to access complex target molecules such as lanthionine-bridged peptides or diversified peptidomimetics [3].

Quantitative Differentiation Evidence for N-Boc-3-Iodo-L-alanine Benzyl Ester Against Closest Analogs


Orthogonal Protection: Benzyl Ester vs. Methyl Ester Stability in Peptide Synthesis

N-Boc-3-Iodo-L-alanine benzyl ester offers superior orthogonal protection relative to its methyl ester analog, Boc-β-iodo-Ala-OMe (CAS 93267-04-0). The benzyl ester is stable to the acidic conditions used for Boc deprotection and can be selectively removed via hydrogenolysis, allowing for a two-step, sequential deprotection strategy that is not possible with a methyl ester . This orthogonality is a key differentiator for building block selection in complex peptide synthesis.

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Solid-State Stability and Handling: Benzyl Ester vs. Methyl Ester

N-Boc-3-Iodo-L-alanine benzyl ester exhibits a higher melting point (78-82 °C) and is a stable solid at room temperature, which is advantageous for storage, handling, and accurate weighing compared to the low-melting methyl ester analog . The methyl ester, Boc-β-iodo-Ala-OMe, melts at a significantly lower temperature (49-53 °C), making it prone to caking and potentially affecting long-term stability and dispensing precision .

Compound Handling Physical Properties Storage Stability

Synthetic Utility: Proven Intermediate for Lanthionine-Containing Bioactive Peptides

N-Boc-3-Iodo-L-alanine benzyl ester is a key, validated intermediate in a documented synthetic route for lanthionine residues, which are essential thioether bridges in bioactive peptides like lantibiotics [1]. The synthesis employs this specific protected iodoalanine derivative, which is obtained in high yields as a mixture of rotamers and subsequently used in a fast, high-yielding route to the final bridged peptides [1]. This contrasts with other routes using alternative protecting groups that may yield a mixture of diastereoisomers or require less efficient coupling steps [2].

Lanthionine Peptide Cyclization Bioactive Peptides

Analytical Benchmark: Defined Chiral Identity via Specific Optical Rotation

The specific optical rotation of N-Boc-3-Iodo-L-alanine benzyl ester is a well-defined analytical benchmark for ensuring stereochemical integrity. Commercial sources report a specific rotation of [α]²⁰/D = -20° (AKSci) and -18.0° (c = 1 in ethanol) (Sigma-Aldrich) . This contrasts with the methyl ester analog, Boc-β-iodo-Ala-OMe, which exhibits a specific rotation of only -3° to -5° (c=2 in methanol) , demonstrating a significant difference in chiral properties. The large magnitude of rotation for the benzyl ester provides a robust quality control parameter for verifying optical purity upon receipt and before use in stereosensitive applications.

Chiral Purity Quality Control Analytical Chemistry

Validated Application Scenarios for N-Boc-3-Iodo-L-alanine Benzyl Ester


Synthesis of Lanthionine-Bridged Peptide Antibiotics and Peptidomimetics

N-Boc-3-Iodo-L-alanine benzyl ester is a critical, validated building block for the synthesis of lanthionine residues, the characteristic thioether bridges found in lantibiotics and other conformationally constrained bioactive peptides . Its orthogonal protecting group strategy allows for the stepwise construction of these complex, cyclic peptides on solid support, followed by selective deprotection and cyclization to form the desired lanthionine bridge.

Late-Stage Diversification of Peptides via Cross-Coupling Chemistry

The β-iodo group serves as a versatile handle for late-stage functionalization of peptides . After incorporation into a peptide chain, the iodine atom can participate in palladium-catalyzed cross-coupling reactions (e.g., Negishi, Suzuki, or Stille couplings) to introduce aryl, vinyl, or alkyl groups . This strategy enables the generation of diverse libraries of modified peptides from a single, advanced intermediate, streamlining structure-activity relationship (SAR) studies.

Construction of Non-Natural Amino Acids via Nucleophilic Substitution

The compound is an ideal starting material for the synthesis of a wide array of non-proteinogenic amino acids . The iodine at the β-position is an excellent leaving group, allowing for efficient nucleophilic substitution reactions with various nucleophiles (e.g., thiols, amines, phosphides) . This enables the introduction of sulfur, nitrogen, phosphorus, or other functionalities to create amino acids with novel properties for incorporation into bioactive molecules or materials.

Solid-Phase Peptide Synthesis (SPPS) with Orthogonal Deprotection

The Boc and benzyl protecting groups are fully orthogonal, making this compound ideally suited for Fmoc-strategy SPPS . The benzyl ester remains stable during the repetitive piperidine treatments used for Fmoc deprotection and can be selectively cleaved from the resin at the final stage via hydrogenolysis, liberating the free C-terminal carboxylic acid without affecting other acid-labile protecting groups or the peptide backbone . This precise control is essential for synthesizing high-purity, complex peptides.

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